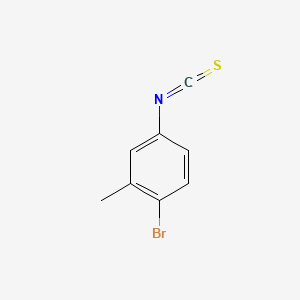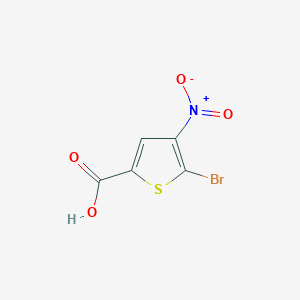
4-Bromo-3-methylphenyl isothiocyanate
Vue d'ensemble
Description
4-Bromo-3-methylphenyl isothiocyanate is a chemical compound that is related to various research areas, including organic synthesis and material science. While the provided papers do not directly discuss 4-Bromo-3-methylphenyl isothiocyanate, they do mention compounds with similar bromophenyl groups and isothiocyanate functionalities, which can provide insights into the behavior and characteristics of the compound .
Synthesis Analysis
The synthesis of compounds related to 4-Bromo-3-methylphenyl isothiocyanate often involves the use of bromophenyl as a key structural component. For instance, 3-Arylquinazoline-2,4(1H,3H)-dithiones were synthesized from 2-bromophenyl isothiocyanates through a one-pot process involving bromine-lithium exchange followed by treatment with aryl isothiocyanates . Additionally, novel derivatives have been synthesized from reactions involving substituted w-bromoacetophenone and salts of dithiocarbamic acids . These methods highlight the reactivity of bromophenyl isothiocyanates and their utility in constructing complex molecules.
Molecular Structure Analysis
The molecular structure of bromophenyl-related compounds is often characterized by X-ray crystallography. For example, the crystal structure of 4,5-bis(bromomethyl)-1,3-dithiol-2-one shows molecules aligning in a head-to-tail fashion, with substituents projecting above and below the plane of the 1,3-dithiol-2-one ring . Similarly, the structure of 4-(2-Bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione reveals a distorted boat conformation for the pyridine ring and the presence of non-classical hydrogen bonds . These findings suggest that bromophenyl groups can significantly influence the overall molecular conformation and intermolecular interactions.
Chemical Reactions Analysis
The reactivity of bromophenyl isothiocyanates allows for their involvement in various chemical reactions. For instance, the Suzuki coupling reaction has been used to synthesize a thiophene derivative from a bromophenyl compound . The versatility of bromophenyl isothiocyanates in reactions is further demonstrated by their use in the synthesis of thioureas, where they react with amines to form the desired products .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenyl-related compounds can be deduced from their spectral data and computational studies. For example, vibrational spectra and DFT simulations provide information on the vibrational frequencies and geometric parameters of these compounds . The presence of the bromo substituent is known to facilitate mass spectral identification due to its characteristic double peak, which aids in the quantitation of derivatives obtained from Edman degradation . Additionally, the crystallographic data can reveal information about the stability and intermolecular forces present in the solid state .
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Isothiocyanates like 4-Bromo-3-methylphenyl isothiocyanate are involved in the synthesis of various complex organic compounds. For example, they participate in reactions leading to polyfunctionally substituted pyridines and their fused derivatives, demonstrating their versatility in organic synthesis (Mohareb, Zohdi, Sherif, & Wardkhan, 1994).
- These compounds are also used in the synthesis of 1,3-dithiol-2-ylidene derivatives, showcasing their role in producing complex molecular structures (Gorodea, Sandu, & Sarbu, 2017).
Applications in Biochemistry
- In biochemistry, isothiocyanates are used for peptide fragmentation suitable for solid-phase microsequencing. This application is essential in protein and peptide analysis, aiding in the understanding of their structure and function (Hunziker, Hughes, & Wilson, 1980).
Biological Effects
- Isothiocyanates have been studied for their uncoupling effects in biological systems, such as in Ehrlich-Lettré cells and isolated mitochondria. Their uncoupling properties are comparable to other agents like 2,4-dinitrophenol, indicating their potential utility in biological and medical research (Miko & Chance, 1975).
Agricultural Applications
- In agriculture, isothiocyanates from Brassica green manures are used in biofumigation. They release compounds chemically similar to methyl isothiocyanate, the active agent in synthetic fumigants, providing a natural method for soilborne pest and disease management (Matthiessen & Kirkegaard, 2006).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-bromo-4-isothiocyanato-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c1-6-4-7(10-5-11)2-3-8(6)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWYFLRAEYPAIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=C=S)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70221907 | |
| Record name | 1-Bromo-4-isothiocyanato-o-toluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70221907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-isothiocyanato-2-methylbenzene | |
CAS RN |
71672-88-3 | |
| Record name | 1-Bromo-4-isothiocyanato-2-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71672-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-isothiocyanato-o-toluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071672883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromo-4-isothiocyanato-o-toluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70221907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-isothiocyanatotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.909 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B1332016.png)


![[(3R)-1-azabicyclo[2.2.2]octan-3-yl] acetate](/img/structure/B1332023.png)
![3-[[2-(4-tert-butylphenoxy)acetyl]amino]benzoic Acid](/img/structure/B1332035.png)





![[3-(3-Fluorophenyl)phenyl]methanol](/img/structure/B1332051.png)

